molecular formula C9H8INO3 B14817469 5-Cyclopropoxy-4-iodopicolinic acid

5-Cyclopropoxy-4-iodopicolinic acid

Cat. No.: B14817469
M. Wt: 305.07 g/mol
InChI Key: BMZHBMXCZAIDOU-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-iodopicolinic acid is a halogenated derivative of picolinic acid (pyridine-2-carboxylic acid). Its structure features a cyclopropoxy substituent at the 5-position and an iodine atom at the 4-position of the pyridine ring. The molecular formula is C₉H₈INO₃, with a calculated molecular weight of 305.07 g/mol. The iodine atom contributes to electronic effects and may enhance binding affinity in biological systems.

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

5-cyclopropyloxy-4-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C9H8INO3/c10-6-3-7(9(12)13)11-4-8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

BMZHBMXCZAIDOU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-iodopicolinic acid typically involves the iodination of picolinic acid derivatives followed by the introduction of the cyclopropoxy group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the picolinic acid. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-iodopicolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield deiodinated derivatives, and substitution reactions may yield a variety of substituted derivatives .

Scientific Research Applications

5-Cyclopropoxy-4-iodopicolinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-iodopicolinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and cyclopropoxy group contribute to its unique chemical reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, making it a valuable compound for research in medicinal chemistry and pharmacology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 5-cyclopropoxy-4-iodopicolinic acid and two structurally related compounds from the evidence:

Parameter This compound 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid Diiodothyronine (Imp. E(EP))
Core Structure Pyridine ring Indole ring with phenyl substituent Benzene ring with hydroxyl/iodine
Substituents 4-Iodo, 5-cyclopropoxy 5-Carboxylic acid, 7-cyclopentylamino 3,5-Diiodo, 4-hydroxyphenoxy
Molecular Formula C₉H₈INO₃ C₂₀H₂₀N₂O₂ C₁₅H₁₃I₂NO₄
Molecular Weight (g/mol) 305.07 320.38 541.08 (estimated)
Key Functional Groups Ether (cyclopropoxy), carboxylic acid Amine (cyclopentylamino), carboxylic acid Phenolic hydroxyl, diiodo, carboxylic acid
Key Observations:
  • Ring Systems : The target compound’s pyridine core contrasts with the indole system in and the benzene ring in . Pyridine’s electron-deficient nature may enhance electrophilic substitution compared to indole or benzene.
  • Halogenation: The mono-iodo substitution in the target compound differs from the diiodo groups in Diiodothyronine , which are critical for thyroid hormone activity.
  • Substituent Effects: The strained cyclopropoxy group in the target compound may confer greater metabolic resistance compared to the cyclopentylamino group in or the hydroxylphenoxy group in .

Physicochemical and Functional Differences

  • Polarity: The carboxylic acid group in all three compounds ensures moderate polarity. However, the indole derivative has higher hydrophobicity due to its phenyl and cyclopentylamino groups.
  • Electronic Effects : Iodo substituents in the target compound and Diiodothyronine increase molecular weight and may enhance halogen bonding in biological targets.
  • Synthetic Utility: The cyclopropoxy group in the target compound is less common in pharmaceuticals compared to cyclopentylamino or hydroxylphenoxy , suggesting niche applications in drug design.

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